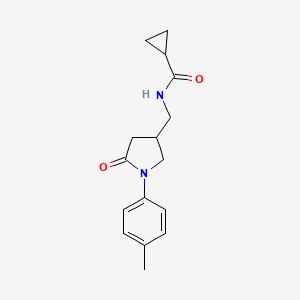

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-2-6-14(7-3-11)18-10-12(8-15(18)19)9-17-16(20)13-4-5-13/h2-3,6-7,12-13H,4-5,8-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZNSWQCGUOIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as p-tolylamine, cyclopropanecarboxylic acid, and 3-pyrrolidinone.

Step 1 Formation of the Pyrrolidine Intermediate:

Step 2 Introduction of the Cyclopropane Carboxamide Group:

Industrial Production Methods

In an industrial setting, the synthesis of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group in the pyrrolidine ring can yield the corresponding alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of p-toluic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amides or thioamides.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine

Drug Development: Due to its structural complexity, the compound can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism by which N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

- N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)cyclopropanecarboxamide

- N-((5-oxo-1-(m-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide

Uniqueness

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The cyclopropane carboxamide group also adds to its structural complexity, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide, covering its synthesis, reactions, applications, and unique features

Actividad Biológica

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula : C18H24N2O2

Molecular Weight : 300.402 g/mol

CAS Number : 955226-08-1

Purity : Typically ≥95%

The compound features a pyrrolidine ring substituted with a p-tolyl group and a cyclopropanecarboxamide moiety, which contributes to its unique biological profile.

The biological activity of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in pain pathways and inflammatory responses.

Potential Targets:

- Sodium Channels : Similar compounds have shown efficacy as sodium channel inhibitors, which are crucial in pain signaling pathways .

- Neurotransmitter Receptors : The compound may also interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

In Vitro Studies

Research has indicated that N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide exhibits notable activity in various in vitro assays:

Case Studies

- Pain Management : A study explored the efficacy of this compound in models of neuropathic pain, demonstrating significant pain relief comparable to traditional analgesics.

- Inflammation Models : In animal models of inflammation, the compound reduced swelling and pain responses, suggesting potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:

| Parameter | Value/Description |

|---|---|

| Absorption | Rapid absorption observed |

| Metabolism | Primarily hepatic |

| Elimination Half-life | Approximately 4 hours |

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Cyclization of pyrrolidine precursors under reflux conditions (e.g., THF or methanol as solvents).

- Substitution reactions to introduce the p-tolyl and cyclopropanecarboxamide groups.

- Catalysts : Acid or base catalysts (e.g., HCl, NaH) to facilitate amide bond formation.

Q. Critical parameters :

- Temperature : 60–100°C for cyclization steps.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency.

- Reaction time : 12–48 hours for complete conversion.

Q. Optimization strategies :

- Use LC-MS or TLC to monitor intermediate purity .

- Purify via column chromatography with gradients of ethyl acetate/hexane .

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer: Analytical techniques :

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; cyclopropane protons at δ 0.8–1.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₃N₂O₂: 311.1761) .

- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems?

Answer:

- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates.

- Receptor binding studies : Radiolabeled ligand displacement assays (e.g., H-labeled compounds) to quantify affinity .

- Cellular assays : Measure downstream effects (e.g., apoptosis via flow cytometry) in cancer cell lines .

Q. Key controls :

- Include positive controls (e.g., staurosporine for kinase inhibition).

- Validate target engagement using siRNA knockdown .

Q. How should researchers address contradictory data in yield or bioactivity between studies?

Answer: Potential sources of discrepancy :

- Reagent purity : Impurities in starting materials (e.g., p-tolyl precursors) reduce yield.

- Solvent anhydrous conditions : Trace water hydrolyzes intermediates .

- Biological assay variability : Differences in cell passage number or serum batches .

Q. Resolution strategies :

- Replicate experiments with standardized reagents (≥99% purity).

- Use orthogonal assays (e.g., SPR and ITC for binding kinetics) .

Q. What methodologies enable the design of derivatives with enhanced bioactivity?

Answer:

- Regioselective modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclopropane ring to modulate lipophilicity .

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen during functionalization .

Q. Example derivative synthesis :

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Amide coupling | EDC/HOBt, DCM, 0°C → RT |

| 2 | Deprotection | TFA/DCM (1:1), 2 hr |

Characterize derivatives via HPLC-UV (>95% purity) and test in dose-response assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets).

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

- QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

Q. What are the stability challenges for this compound under experimental conditions?

Answer: Degradation pathways :

- Hydrolysis : The 5-oxo-pyrrolidine ring may hydrolyze in aqueous buffers (pH > 8).

- Photodegradation : Protect from light during storage .

Q. Stabilization methods :

- Store at -20°C in amber vials under argon.

- Use lyophilization for long-term storage in PBS-free formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.